

S-1360: A Technical Overview of a Pioneering HIV-1 Integrase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral activity and mechanism of action of S-1360, an early-generation HIV-1 integrase inhibitor. Although its clinical development was discontinued, the study of S-1360 has contributed to the foundational understanding of HIV-1 integrase as a therapeutic target. This document summarizes its known antiviral spectrum, details relevant experimental protocols, and visualizes its mechanism of action.

Antiviral Activity Spectrum of S-1360

S-1360 is an orally active HIV integrase inhibitor developed by Shionogi.[1] It demonstrated potent antiviral activity primarily against Human Immunodeficiency Virus Type 1 (HIV-1). Clinical development of S-1360 was discontinued in the Phase II trial stage in August 2003.[1]

In Vitro Anti-HIV-1 Activity

S-1360 exhibited potent and specific activity against HIV-1, including a range of clinical isolates and strains resistant to other classes of antiretroviral drugs.



Virus/Cell Line	EC50 (nM)	Notes	Reference
Variety of clinical HIV- 1 isolates	140 (mean)	Active against both X4 and R5 tropic strains.	[2]
HIV-1(IIIB) in MT-4 cells	Not specified	Used in combination studies to evaluate other compounds.	[3]
NRTI, NNRTI, and PI- resistant HIV-1 variants	Potent activity reported	Specific EC50 values for resistant strains are not detailed in the available literature.	[2]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor.

The available data indicates that S-1360's antiviral activity is highly specific to HIV-1. Extensive studies on its activity against a broader spectrum of other viruses are not available in the public domain, likely due to its targeted mechanism of action and early discontinuation.

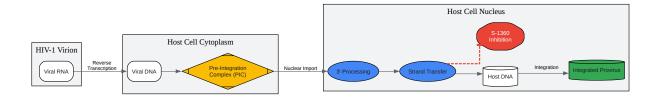
Mechanism of Action

S-1360 functions as an HIV-1 integrase inhibitor. HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. S-1360 specifically targets the strand transfer step of this process.

HIV-1 Integrase Catalytic Process and Inhibition by S-1360

The following diagram illustrates the key steps of HIV-1 DNA integration and the point of inhibition by S-1360.





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HIV-1 integration and the point of S-1360 inhibition.

Experimental Protocols

The following sections describe representative methodologies for evaluating the in vitro antiviral activity of HIV-1 integrase inhibitors like S-1360.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the inhibition of the strand transfer step of the HIV-1 integration process.

Objective: To determine the concentration at which an inhibitor (e.g., S-1360) blocks 50% of the integrase strand transfer activity (IC50).

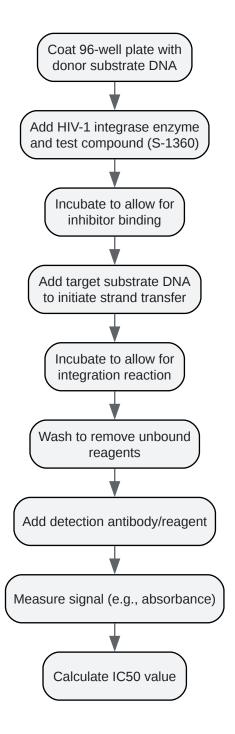
Materials:

- Recombinant HIV-1 Integrase enzyme
- Donor substrate DNA (simulating the viral DNA end)
- Target substrate DNA (simulating the host DNA)
- Assay buffer
- Test compound (S-1360)



- 96-well plates
- Detection reagents (e.g., colorimetric or fluorescent)

Workflow:



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Workflow for an in vitro HIV-1 integrase strand transfer assay.



Procedure:

- A 96-well plate is coated with the donor substrate DNA.
- Recombinant HIV-1 integrase enzyme is added to the wells along with serial dilutions of the test compound (S-1360).
- The plate is incubated to allow the inhibitor to bind to the integrase.
- The target substrate DNA is added to initiate the strand transfer reaction.
- After incubation, the plate is washed to remove unbound components.
- A detection reagent, often an antibody that recognizes the integrated product, is added.
- The signal is measured, and the IC50 value is calculated by plotting the percent inhibition against the compound concentration.

Cell-Based Anti-HIV-1 Assay (p24 ELISA)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.

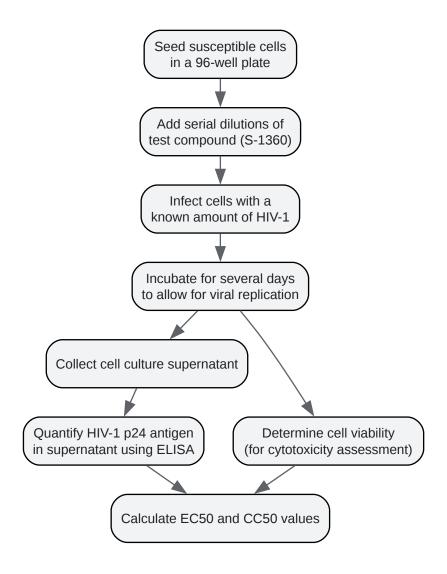
Objective: To determine the 50% effective concentration (EC50) of a compound in preventing HIV-1 replication.

Materials:

- HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
- HIV-1 viral stock
- Test compound (S-1360)
- Cell culture medium and supplements
- 96-well cell culture plates
- HIV-1 p24 antigen ELISA kit



Workflow:



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Workflow for a cell-based HIV-1 p24 antigen assay.

Procedure:

- HIV-1 susceptible cells are seeded in a 96-well plate.
- Serial dilutions of S-1360 are added to the wells.
- The cells are then infected with a standardized amount of HIV-1.
- The plate is incubated for a period of 3-7 days to allow for multiple rounds of viral replication.



- The cell culture supernatant is harvested.
- The amount of HIV-1 p24 antigen in the supernatant, a marker of viral replication, is quantified using an ELISA.
- In parallel, the toxicity of the compound on the cells is measured to determine the 50% cytotoxic concentration (CC50).
- The EC50 is calculated from the reduction in p24 levels at different drug concentrations. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

Conclusion

S-1360 was a promising, potent, and specific inhibitor of HIV-1 integrase with demonstrated activity against a variety of clinically relevant viral strains, including those with resistance to other antiretroviral classes. Although its development was halted, the research surrounding S-1360 provided valuable insights into the therapeutic potential of targeting HIV-1 integrase, paving the way for the successful development of subsequent drugs in this class. The methodologies described herein represent standard approaches for the evaluation of such antiviral compounds.

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